Cyclohexyl 1-pyrrolidinecarboximidoate
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Overview
Description
Cyclohexyl 1-pyrrolidinecarboximidoate is a chemical compound known for its unique structure and properties. It is characterized by a cyclohexyl group attached to a pyrrolidine ring through a carboximidoate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 1-pyrrolidinecarboximidoate typically involves the reaction of cyclohexylamine with pyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the carboximidoate linkage. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 1-pyrrolidinecarboximidoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidoate group to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl 1-pyrrolidinecarboxamide, while reduction can produce cyclohexyl 1-pyrrolidinecarboxylate .
Scientific Research Applications
Cyclohexyl 1-pyrrolidinecarboximidoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 1-pyrrolidinecarboximidoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Cyclohexyl 1-pyrrolidinecarboxamide
- Cyclohexyl 1-pyrrolidinecarboxylate
- Cyclohexyl 1-pyrrolidinecarboximidate
Uniqueness: Cyclohexyl 1-pyrrolidinecarboximidoate is unique due to its specific carboximidoate linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Properties
CAS No. |
91296-66-1 |
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Molecular Formula |
C11H20N2O |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
cyclohexyl pyrrolidine-1-carboximidate |
InChI |
InChI=1S/C11H20N2O/c12-11(13-8-4-5-9-13)14-10-6-2-1-3-7-10/h10,12H,1-9H2 |
InChI Key |
JRENDPPRQCEILZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=N)N2CCCC2 |
Origin of Product |
United States |
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